5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Overview
Description
5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a useful research compound. Its molecular formula is C10H9F3O and its molecular weight is 202.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical Limiting Applications
- The compound's derivatives have been synthesized and characterized for optical limiting properties. A study found that the optical limiting effect increases with the presence of certain substituents, indicating potential applications in photonics and optoelectronics (Vagin et al., 2003).
Synthesis of Fluorinated Heterocycles
- Another research focused on the regioselective synthesis of stable derivatives of this compound, leading to the creation of fluorinated heterocycles. This synthesis process is significant in the development of new pharmaceuticals and agrochemicals (Attanasi et al., 2001).
Formation of Pyrazole Derivatives
- A study demonstrated the use of the compound in synthesizing pyrazole derivatives, which are important in medicinal chemistry (Braibante et al., 1993).
Antibacterial Activity
- Research on the synthesis and antibacterial activity of analogues of this compound revealed potential applications in developing new antibacterial agents (Leelakumar et al., 2022).
Spectroelectrochemical Properties
- A study explored the synthesis and spectroelectrochemical properties of derivatives, suggesting applications in electrochemical technologies (Kamiloğlu et al., 2018).
Kinetic Studies and Isomerization
- There's research into the kinetic aspects and isomerization reactions of similar trifluoromethyl compounds, which could have implications in chemical synthesis processes (Tordeux et al., 2001).
Photoredox Catalysis
- A study focused on the catalytic fluoromethylation of carbon-carbon multiple bonds, highlighting the importance of trifluoromethyl groups in pharmaceuticals and agrochemicals. This research is relevant for designing new synthetic routes in organic chemistry (Koike & Akita, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9,14H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQUVMBVTFSJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647528 | |
Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869725-57-5 | |
Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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